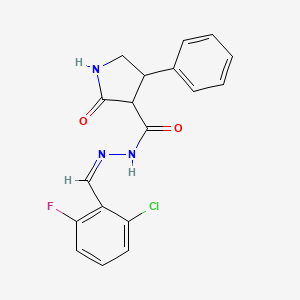
N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell proliferation and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. This compound has also been shown to induce cell cycle arrest in cancer cells and to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and its potential therapeutic applications. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential toxicity and side effects. Additionally, the development of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
合成方法
N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has been synthesized through a variety of methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with phenylhydrazine, followed by the reaction of the resulting hydrazone with pyrrolidine-2,4-dione. The compound has also been synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde with 2-oxo-4-phenylpyrrolidine-3-carboxylic acid hydrazide. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
科学研究应用
N'-(2-chloro-6-fluorobenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has been studied extensively for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against the influenza virus and antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-14-7-4-8-15(20)13(14)10-22-23-18(25)16-12(9-21-17(16)24)11-5-2-1-3-6-11/h1-8,10,12,16H,9H2,(H,21,24)(H,23,25)/b22-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEISVIDWGYIAT-YVNNLAQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=O)N1)C(=O)N/N=C\C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)